molecular formula C26H23NO6 B2933119 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929505-16-8

3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No. B2933119
CAS RN: 929505-16-8
M. Wt: 445.471
InChI Key: DCMICLBFPXRIEM-UHFFFAOYSA-N
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Description

The compound “3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide” is a complex organic molecule. It contains several functional groups including methoxy groups (-OCH3), a benzoyl group (C6H5CO-), a benzofuran group, and an amide group (CONH2). These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran and benzoyl groups would contribute to the aromaticity of the molecule, while the methoxy and amide groups could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing amide and benzoyl groups. These groups could direct electrophilic aromatic substitution reactions to specific positions on the aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of crystallinity, solubility in various solvents, melting point, and boiling point would need to be determined experimentally .

Scientific Research Applications

Drug Development

This compound’s structure suggests potential in drug development, particularly due to the presence of the benzamide moiety, which is common in pharmaceuticals. Benzamides are known for their wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The methoxy groups may further modulate the compound’s solubility and bioavailability, making it a candidate for further pharmacological studies.

Organic Synthesis

As a benzamide derivative with multiple methoxy substituents, this compound could serve as an intermediate in organic synthesis. Its unique structure allows for the potential synthesis of complex molecules, possibly serving as a precursor for the development of new organic materials or as a building block in synthetic chemistry.

Antioxidant Research

Compounds with methoxy groups, similar to the one , have shown antioxidant properties. They can act as free radical scavengers, thereby protecting cells from oxidative stress. This is crucial in the study of diseases where oxidative stress plays a role, such as neurodegenerative disorders .

Antibacterial Studies

The antibacterial activity of benzamide derivatives has been documented, and this compound could be explored for its efficacy against various bacterial strains. Research could focus on its potential as a new antibacterial agent, possibly offering a new approach to combat antibiotic resistance .

Safety and Hazards

As with any chemical compound, handling “3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide” would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid inhalation, ingestion, and skin contact, and to use the compound only in a well-ventilated area .

properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-20-14-18(27-26(29)17-7-11-22(31-3)23(13-17)32-4)8-12-21(20)33-25(15)24(28)16-5-9-19(30-2)10-6-16/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMICLBFPXRIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

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